molecular formula C13H20O6 B12166222 Diethyl 3,3-diacetylpentanedioate CAS No. 53727-78-9

Diethyl 3,3-diacetylpentanedioate

Cat. No.: B12166222
CAS No.: 53727-78-9
M. Wt: 272.29 g/mol
InChI Key: RYMWVOMIZLPOEV-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3,3-diacetyl-, diethyl ester is an organic compound with the molecular formula C13H20O6. It is a derivative of pentanedioic acid, where two acetyl groups are attached to the third carbon, and both carboxyl groups are esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 3,3-diacetyl-, diethyl ester typically involves the esterification of pentanedioic acid derivatives. One common method is the reaction of 3,3-diacetylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3,3-diacetyl-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or diketones, while reduction can produce diols.

Scientific Research Applications

Pentanedioic acid, 3,3-diacetyl-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which pentanedioic acid, 3,3-diacetyl-, diethyl ester exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The acetyl groups may also play a role in modifying the activity of enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, diethyl ester: A simpler ester derivative without the acetyl groups.

    Pentanedioic acid, dimethyl ester: Another ester derivative with methyl groups instead of ethyl groups.

    3,3-Dimethylpentanedioic acid, diethyl ester: A structurally similar compound with methyl groups instead of acetyl groups.

Uniqueness

Pentanedioic acid, 3,3-diacetyl-, diethyl ester is unique due to the presence of both acetyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

53727-78-9

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

diethyl 3,3-diacetylpentanedioate

InChI

InChI=1S/C13H20O6/c1-5-18-11(16)7-13(9(3)14,10(4)15)8-12(17)19-6-2/h5-8H2,1-4H3

InChI Key

RYMWVOMIZLPOEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)C)C(=O)C

Origin of Product

United States

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